Grp94 Inhibitor-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H25ClFNO4 |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
3-chloro-2-[2-[2-[(4-fluorophenyl)methyl]phenyl]ethyl]-4,6-dihydroxy-N-(3-hydroxycyclobutyl)benzamide |
InChI |
InChI=1S/C26H25ClFNO4/c27-25-21(24(22(31)14-23(25)32)26(33)29-19-12-20(30)13-19)10-7-16-3-1-2-4-17(16)11-15-5-8-18(28)9-6-15/h1-6,8-9,14,19-20,30-32H,7,10-13H2,(H,29,33) |
InChI Key |
QMNILVGZYSVIQU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Grp94 Inhibitor-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) resident member of the heat shock protein 90 (Hsp90) family, has emerged as a critical regulator of ER homeostasis and a promising therapeutic target for a multitude of diseases, including cancer, glaucoma, and immune-mediated inflammation.[1][2] Unlike cytosolic Hsp90 isoforms, Grp94 is dedicated to the folding, stabilization, and trafficking of a specific subset of secretory and membrane proteins.[1][3] Inhibition of Grp94 offers a selective therapeutic strategy by disrupting the maturation of these client proteins, thereby interfering with disease-driving signaling pathways without the broad-spectrum effects of pan-Hsp90 inhibitors.[1][4][5] This technical guide provides an in-depth exploration of the mechanism of action of Grp94 inhibitors, with a focus on "Grp94 inhibitor-2" as a representative compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Core Mechanism of Action
The primary mechanism of action of Grp94 inhibitors is the competitive binding to the N-terminal ATP-binding pocket of Grp94.[1][6] This occupation of the nucleotide-binding site prevents the conformational changes necessary for Grp94's chaperone activity.[7] Consequently, client proteins that are dependent on Grp94 for their proper folding and maturation are targeted for degradation, leading to the disruption of their associated signaling pathways.[1][2] A key advantage of targeting Grp94 is that its inhibition can lead to the degradation of client proteins without inducing the heat shock response, a common side effect of cytosolic Hsp90 inhibitors.[1]
A specific example, "compound 2," has been shown to selectively inhibit Grp94. This selectivity is achieved by exploiting structural differences in the ATP-binding pocket between Grp94 and its cytosolic counterparts.[7][8] The binding of compound 2 induces a conformational change in Grp94, which can be experimentally verified, and subsequently leads to the degradation of Grp94-dependent client proteins.[7]
Key Signaling Pathways Affected by Grp94 Inhibition
Grp94 inhibition disrupts several critical signaling pathways by destabilizing its client proteins. These include:
-
Wnt Signaling Pathway: Grp94 is essential for the maturation of the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[1][4][9] Inhibition of Grp94 leads to the degradation of LRP6, thereby suppressing canonical Wnt signaling, which is crucial in developmental processes and implicated in cancers like multiple myeloma.[1][4][9]
-
Toll-Like Receptor (TLR) Signaling: Grp94 acts as a master chaperone for multiple TLRs, which are key components of the innate immune system.[1][9] By inhibiting Grp94, the proper folding and trafficking of TLRs to the cell surface are impaired, leading to a dampened immune response.[7]
-
Integrin-Mediated Cell Adhesion and Migration: Integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, are dependent on Grp94 for their maturation.[1][4] Inhibition of Grp94 results in integrin degradation, which can suppress cancer cell metastasis.[1][4]
-
Insulin-Like Growth Factor (IGF) Signaling: Grp94 is required for the secretion of IGF-II, a potent mitogen.[7][10] Grp94 inhibitors block the secretion of IGF-II, thereby inhibiting its autocrine and paracrine signaling, which is important for cell growth and survival.[7][10]
Quantitative Data on Grp94 Inhibitor Activity
The following tables summarize the quantitative data for representative Grp94 inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. Hsp90α | Reference |
| Compound 2 | Grp94 | 35 | >100-fold | [7] |
| Compound 13 (benzamide-phenyl scaffold) | Grp94 | 2 | >1000-fold | [1] |
| Thioether 4 | Grp94 | 16 | 2 to 4-fold | [4] |
| N-methylaniline analogue 5 | Grp94 | 17 | 2 to 4-fold | [4] |
| Methylene analogue 6 | Grp94 | 15 | 2 to 4-fold | [4] |
| BnIm (radamide scaffold) | Grp94 | - | ~12-fold | [8] |
| Compound 30 | Grp94 | 540 | 73-fold | [8] |
| Inhibitor | Cell Line | Assay | GI50 (µM) | Reference |
| Resorcinol-based inhibitors | Multiple Myeloma Cells | Cell Growth Inhibition | low micromolar | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Mechanism of Grp94 inhibition and its impact on downstream signaling pathways.
Experimental Workflows
Caption: Key experimental workflows to characterize Grp94 inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (IC50) of an inhibitor to Grp94.
-
Reagents and Materials: Purified recombinant Grp94 protein, a fluorescently labeled probe that binds to the Grp94 ATP pocket (e.g., a FITC-labeled ATP analog), this compound, assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT).
-
Procedure: a. Prepare a reaction mixture containing the purified Grp94 protein and the fluorescent probe in the assay buffer. b. Incubate the mixture to allow for binding equilibrium to be reached. c. Add serial dilutions of this compound to the reaction mixture. d. Incubate to allow for competitive binding. e. Measure the fluorescence polarization of each sample using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Immunoprecipitation to Assess Grp94 Conformation and Client Binding
This protocol determines the effect of the inhibitor on Grp94's conformation and its interaction with client proteins.[7][10]
-
Cell Culture and Treatment: Culture cells (e.g., C2C12 myoblasts) to an appropriate confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing 1% NP-40) supplemented with protease inhibitors.
-
Immunoprecipitation: a. Pre-clear the cell lysates with protein A/G-agarose beads. b. Incubate the pre-cleared lysates with an anti-Grp94 antibody (e.g., 9G10, which recognizes a specific conformation) overnight at 4°C.[7] c. Add protein A/G-agarose beads to capture the antibody-protein complexes. d. Wash the beads several times with lysis buffer to remove non-specific binding.
-
Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against Grp94 and a client protein of interest (e.g., pro-IGF-II). d. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: A decrease in the amount of co-immunoprecipitated client protein in inhibitor-treated samples indicates that the inhibitor disrupts the Grp94-client protein interaction. A change in the immunoprecipitation efficiency of Grp94 itself with a conformation-specific antibody indicates an inhibitor-induced conformational change.[7]
Client Protein Secretion Assay (Example: IGF-II)
This assay quantifies the effect of Grp94 inhibition on the secretion of a specific client protein.[7][10]
-
Cell Culture and Treatment: Seed C2C12 cells and induce differentiation. Treat the differentiating cells with various concentrations of this compound.
-
Sample Collection: Collect the cell culture supernatant at specific time points.
-
Quantification of Secreted Protein: a. Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the client protein (e.g., IGF-II) to quantify its concentration in the collected supernatants. b. Alternatively, the supernatant can be concentrated and analyzed by Western blotting.
-
Data Analysis: Compare the amount of secreted protein in inhibitor-treated samples to that in control samples to determine the dose-dependent effect of the inhibitor on client protein secretion. A reduction in secreted IGF-II is indicative of Grp94 inhibition.[7][10]
Conclusion
Grp94 inhibitors, exemplified by compounds like "inhibitor-2," represent a targeted therapeutic approach with a distinct mechanism of action from pan-Hsp90 inhibitors. By selectively binding to the ATP pocket of ER-resident Grp94, these inhibitors disrupt the maturation of a specific set of client proteins, thereby modulating key signaling pathways involved in cancer progression, metastasis, and immune responses. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of novel Grp94-targeted therapeutics. The visualization of the affected pathways and experimental workflows further aids in understanding the core mechanisms and provides a practical guide for researchers in the field.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Second Generation Grp94-selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential roles of grp94 in gut homeostasis via chaperoning canonical Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chaperone Activity of GRP94 Toward Insulin-like Growth Factor II Is Necessary for the Stress Response to Serum Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Grp94 Inhibitor-2: A Selective Probe for Endoplasmic Reticulum Chaperone Function
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 94 (Grp94), also known as gp96 or Hsp90B1, is the endoplasmic reticulum (ER) resident member of the heat shock protein 90 (Hsp90) family of molecular chaperones.[1] It plays a critical role in maintaining ER homeostasis by overseeing the folding, stabilization, and quality control of a select group of secretory and membrane proteins.[2][3] Grp94's client repertoire is distinct from its cytosolic counterparts and includes proteins integral to immunity, growth signaling, and cell adhesion, such as Toll-like receptors (TLRs), integrins, insulin-like growth factors (IGFs), and the Wnt co-receptor LRP6.[1][4][5]
Given its specialized role and upregulation in various disease states like cancer and glaucoma, Grp94 has emerged as a compelling therapeutic target.[1] The development of isoform-selective inhibitors is crucial to dissect its specific functions without the confounding effects of pan-Hsp90 inhibition, which has been associated with off-target toxicities in clinical trials.[6][7]
This guide focuses on Grp94 inhibitor-2 , a rationally designed small molecule that serves as a selective chemical probe to investigate Grp94 function. Its utility lies in its ability to specifically disrupt Grp94-dependent processes, thereby allowing for the detailed study of its client protein maturation and associated signaling pathways.[6][8] We present its quantitative profile, key experimental protocols for its use, and visualizations of the biological pathways it perturbs.
Data Presentation: Quantitative Profile of Grp94 Inhibitors
The efficacy and selectivity of a chemical probe are paramount. This compound was developed to exhibit high selectivity for Grp94 over its cytosolic Hsp90 isoforms (Hsp90α/β). The following table summarizes its performance in key assays, alongside data for other relevant compounds for comparative purposes.
| Compound | Target(s) | Assay Type | IC50 / Affinity | Selectivity | Reference |
| This compound | Grp94 | Toll Receptor Trafficking | 35 nM | >100-fold vs. Hsp90α/β clients | [6][8] |
| Geldanamycin | Pan-Hsp90 | Cellular Assays | Not specified | Non-selective | [5] |
| Compound 30 | Grp94 | Fluorescence Polarization | 540 nM | 73-fold vs. Hsp90α | [5][9] |
| Compound 17 | Grp94 | Fluorescence Polarization | Low nM | ~10-fold vs. Hsp90α | [10] |
| Compound 21 | Grp94 | Fluorescence Polarization | Low nM | ~10-fold vs. Hsp90α | [10] |
Signaling Pathways Modulated by Grp94
Grp94's function is essential for the maturation of key signaling proteins. Inhibition with a selective probe like inhibitor-2 provides a powerful method to deconstruct these pathways.
Grp94-Mediated Client Protein Maturation
Grp94 resides in the ER, where it binds to and facilitates the proper folding and assembly of its client proteins. Inhibition by this compound leads to the misfolding and subsequent degradation of these clients, preventing their transit to the cell surface or secretion.[1]
Caption: Grp94-mediated protein folding and the effect of inhibitor-2.
Wnt/β-Catenin Signaling Pathway
The canonical Wnt signaling pathway is crucial for development and tissue homeostasis. Grp94 is required for the proper folding and translocation of the Wnt co-receptor LRP6 to the cell membrane.[4] Inhibition of Grp94 disrupts LRP6 maturation, leading to a loss of Wnt signaling.[1][4]
Caption: Grp94's role in the canonical Wnt signaling pathway via LRP6.
IGF-1R Survival Pathway
Insulin-like growth factor-1 receptor (IGF-1R) is a critical factor for cell survival and function. Recent studies have identified IGF-1R as a new client of Grp94.[11] Loss of Grp94 function leads to decreased membrane expression of IGF-1R, which can impair downstream survival signaling through the AKT pathway and increase apoptosis.[11]
Caption: Grp94 is required for IGF-1R maturation and cell survival signaling.
Experimental Protocols
Using this compound as a probe requires robust experimental validation. Below are detailed methodologies for key assays to confirm its on-target effects and selectivity.
Grp94 Client Protein Secretion Assay (IGF-II ELISA)
This protocol assesses the effect of this compound on the secretion of a known client protein, IGF-II.[6]
-
Cell Line: C2C12 myoblast cells.
-
Reagents: this compound, DMSO (vehicle), serum-free culture medium, commercial IGF-II ELISA kit, cell lysis buffer, BCA protein assay kit.
-
Methodology:
-
Plate C2C12 cells and grow to 80-90% confluency.
-
Wash cells with PBS and replace the growth medium with serum-free medium to induce differentiation and IGF-II expression.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO vehicle control for 24-48 hours.
-
Collect the conditioned medium and clarify by centrifugation.
-
Measure the concentration of secreted IGF-II in the medium using a commercial ELISA kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein concentration using a BCA assay to normalize the IGF-II secretion data to cell number/viability.
-
(Optional) Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on parallel wells to confirm the observed effects are not due to general cytotoxicity.[6]
-
Cellular Selectivity Assay (Western Blot)
This assay is critical to demonstrate that the inhibitor is selective for Grp94 and does not affect the clients of cytosolic Hsp90 isoforms at effective concentrations.[5]
-
Cell Line: A relevant cancer cell line (e.g., MDA-MB-231 breast cancer, MM.1S multiple myeloma).
-
Reagents: this compound, Geldanamycin (pan-Hsp90 inhibitor, positive control), DMSO, lysis buffer (RIPA), protease/phosphatase inhibitors, primary antibodies (anti-Integrin, anti-Akt, anti-Hsp70, anti-Actin or Tubulin), secondary HRP-conjugated antibodies, ECL substrate.
-
Methodology:
-
Treat cells with this compound (at its effective concentration, e.g., 1-10 µM), Geldanamycin (e.g., 1 µM), or DMSO for 24 hours.
-
Harvest and lyse cells in RIPA buffer supplemented with inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C:
-
Grp94 Client: Anti-Integrin β1.
-
Cytosolic Hsp90 Client: Anti-Akt.
-
Pan-Hsp90 Inhibition Marker: Anti-Hsp70 (inhibition of cytosolic Hsp90 induces a heat shock response and upregulates Hsp70).[5]
-
Loading Control: Anti-Actin or Anti-Tubulin.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
-
Expected Result: Treatment with this compound should lead to the degradation of integrin but not Akt, and should not induce Hsp70 expression. Geldanamycin should cause the degradation of both integrin and Akt and induce Hsp70.
-
Grp94 Conformational Change Assay (Immunoprecipitation)
This assay directly confirms that the inhibitor engages with Grp94 in cells, causing a conformational change.[6]
-
Cell Line: C2C12 cells or other cell line with high Grp94 expression.
-
Reagents: this compound, DMSO, cell lysis buffer (non-denaturing, e.g., NP-40 based), anti-Grp94 antibody that recognizes a conformation-specific epitope (e.g., clone 9G10), Protein A/G agarose (B213101) beads.
-
Methodology:
-
Treat cells with increasing concentrations of this compound or DMSO for 4-6 hours.
-
Lyse cells in non-denaturing lysis buffer.
-
Pre-clear lysates with Protein A/G beads.
-
Incubate a portion of the lysate (input control) and the remaining lysate with the conformation-specific anti-Grp94 antibody (9G10) overnight at 4°C.
-
Add Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the input and immunoprecipitated samples by Western blot using a standard anti-Grp94 antibody.
-
Expected Result: The 9G10 antibody recognizes an epitope that becomes masked when an inhibitor occupies the N-terminal ATP-binding pocket.[6] Therefore, as the concentration of inhibitor-2 increases, the amount of Grp94 immunoprecipitated by 9G10 should decrease, while the total Grp94 level in the input remains unchanged.
-
Workflow for Using this compound as a Probe
The following workflow outlines a logical sequence of experiments to validate the role of Grp94 in a biological process of interest using inhibitor-2.
Caption: A logical workflow for probing Grp94 function with inhibitor-2.
Conclusion
This compound is a valuable tool for the cell biology and drug development communities. Its demonstrated selectivity for the ER-resident Hsp90 isoform allows for precise interrogation of Grp94's role in cellular homeostasis and disease.[6] By following rigorous experimental protocols to confirm on-target engagement and functional outcomes, researchers can effectively use this chemical probe to elucidate the specific contributions of Grp94 to complex signaling networks, validate it as a therapeutic target, and pave the way for the development of novel, highly selective therapeutics.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRP 94 in ER Quality Control and Stress Responses | Semantic Scholar [semanticscholar.org]
- 4. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second Generation Grp94-selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Second Generation Grp94-Selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GRP94 is an IGF-1R chaperone and regulates beta cell death in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Grp94 inhibitor-2 solubility and preparation for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grp94 (Glucose-regulated protein 94), the endoplasmic reticulum (ER) resident member of the heat shock protein 90 (Hsp90) family, is a critical molecular chaperone involved in the folding, stability, and maturation of a specific set of secretory and membrane proteins.[1][2] Its client proteins play crucial roles in various cellular processes, including cell signaling, adhesion, and immune responses. Dysregulation of Grp94 function has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention. Grp94 inhibitor-2 is a cyclopropane (B1198618) analog that demonstrates high-affinity binding to Grp94, offering a valuable tool for studying the biological functions of Grp94 and for potential therapeutic development. These application notes provide detailed information on the solubility of this compound and protocols for its use in common laboratory assays.
Physicochemical Properties and Solubility
This compound is characterized by its high affinity for Grp94, with a dissociation constant (Kd) of 0.48 µM. It exhibits low aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions for in vitro studies.
Table 1: Solubility and Formulation of this compound
| Solvent/Vehicle System | Solubility/Formulation Notes | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High solubility. Recommended for preparing concentrated stock solutions (e.g., 10 mM). | In vitro assays |
| Ethanol | Soluble. Can be used as a co-solvent. | In vitro assays |
| Phosphate-Buffered Saline (PBS) | Low solubility. Not recommended for initial stock solution preparation. | Final dilutions for assays |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Forms a clear solution. | In vivo administration |
| 0.5% Carboxymethylcellulose Sodium (CMC Na) in ddH₂O | Forms a suspension. | Oral administration |
| 10% DMSO, 90% Corn Oil | Forms a clear solution or suspension. | In vivo administration |
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. Due to its low water solubility, a stock solution in a suitable organic solvent should be prepared first.
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cellular Assays
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Grp94 Client Proteins
This protocol allows for the qualitative and semi-quantitative analysis of Grp94 client protein levels following treatment with this compound. Inhibition of Grp94 is expected to lead to the degradation of its client proteins.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Grp94 client proteins (e.g., LRP6, HER2, integrins) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the signal using a chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
Signaling Pathways and Experimental Workflows
Grp94 Inhibition and Its Impact on Key Signaling Pathways
Grp94 plays a crucial role in the maturation of key proteins in several signaling pathways. Inhibition of Grp94 can therefore lead to the disruption of these pathways. Two well-established pathways affected by Grp94 inhibition are the Wnt and PI3K/AKT/mTOR pathways.
Caption: Impact of this compound on Wnt and PI3K/AKT/mTOR signaling pathways.
General Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound.
References
Application Note: Immunoprecipitation of Grp94 and Interacting Proteins from Inhibitor-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose-regulated protein 94 (Grp94), also known as gp96 or Hsp90b1, is an ATP-dependent molecular chaperone residing in the endoplasmic reticulum (ER).[1][2] As a member of the Hsp90 family, Grp94 plays a crucial role in maintaining ER homeostasis by assisting in the folding, stabilization, and quality control of a specific set of substrate proteins, known as "client proteins".[1][3] These clients include proteins vital for cellular signaling, adhesion, and immune responses, such as Toll-like receptors (TLRs), integrins, insulin-like growth factor (IGF) receptors, and the Wnt co-receptor LRP6.[1][2][4][5]
Given its role in maturing proteins implicated in various diseases, including cancer, Grp94 has emerged as a significant therapeutic target.[1][4] Small molecule inhibitors that target the ATP-binding pocket of Grp94 can disrupt its chaperone function, leading to the destabilization and subsequent degradation of its client proteins.[1][3] This disruption of disease-dependent signaling pathways is a promising strategy for therapeutic intervention.[1]
Immunoprecipitation (IP) is a powerful technique to study the effects of such inhibitors. By isolating Grp94 from inhibitor-treated cells, researchers can analyze the dissociation of client proteins from the chaperone, quantify changes in these interactions, and identify novel interactors. This application note provides a detailed protocol for performing immunoprecipitation of Grp94 from cells treated with a selective inhibitor, followed by analysis via Western blotting.
While the term "Grp94 inhibitor-2" is not a standardized nomenclature, this protocol is applicable to various well-characterized, selective Grp94 inhibitors such as PU-WS13 or other rationally designed compounds.[6][7]
Key Signaling Pathways and Mechanism of Inhibition
Grp94 is a master regulator of multiple signaling pathways critical for oncogenesis and immune modulation.[2][4] Its inhibition can lead to the simultaneous disruption of these pathways.
-
Wnt Signaling: Grp94 is essential for the maturation and surface expression of the Wnt co-receptor LRP6.[8] Inhibition of Grp94 leads to LRP6 degradation, preventing the nuclear accumulation of β-catenin and downregulating Wnt target genes involved in cell proliferation.[1][8]
-
Integrin-Mediated Signaling: Many integrin subunits are obligate clients of Grp94.[2][5] Grp94 inhibition results in their degradation, which can impair cell adhesion, migration, and metastasis, demonstrating anti-metastatic activity in cancers like triple-negative breast cancer.[1]
-
Toll-Like Receptor (TLR) Signaling: Grp94 chaperones most TLRs, which are crucial for innate immune responses.[2][8] Disrupting Grp94 function can modulate inflammatory pathways.
-
Growth Factor Signaling: Receptors like the insulin-like growth factor-1 receptor (IGF-1R) have been identified as Grp94 clients.[9] Inhibiting Grp94 can decrease IGF-1R expression, leading to increased apoptosis in certain cell types, such as pancreatic β-cells.[9]
The mechanism of Grp94 inhibitors typically involves competitive binding to the N-terminal ATP pocket, which locks the chaperone in a conformation that is incompatible with client protein loading and processing.[10] This leads to the dissociation of the Grp94-client complex and targets the client protein for ER-associated degradation (ERAD).[1]
Data Presentation
The primary quantitative data from these experiments involves comparing the amount of a specific client protein that co-immunoprecipitates with Grp94 in untreated versus inhibitor-treated cells. This is typically determined by densitometry analysis of Western blot bands.
Table 1: Effect of Grp94 Inhibitor on Client Protein Interaction (Note: Data are representative examples based on published findings.)
| Client Protein | Treatment Group | Co-IP Signal (Relative Densitometry Units) | % Reduction in Interaction |
| Integrin β1 | Vehicle (DMSO) | 1.00 ± 0.08 | - |
| Grp94 Inhibitor (1 µM) | 0.25 ± 0.05 | 75% | |
| LRP6 | Vehicle (DMSO) | 1.00 ± 0.11 | - |
| Grp94 Inhibitor (1 µM) | 0.31 ± 0.07 | 69% | |
| IGF-1R | Vehicle (DMSO) | 1.00 ± 0.09 | - |
| Grp94 Inhibitor (1 µM) | 0.42 ± 0.06 | 58% | |
| Actin (Negative Control) | Vehicle (DMSO) | 0.05 ± 0.02 | - |
| Grp94 Inhibitor (1 µM) | 0.04 ± 0.01 | N/A |
Experimental Protocols
This section provides a comprehensive workflow for the immunoprecipitation of Grp94.
Protocol 1: Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, MDA-MB-231, C2C12) on 100 mm dishes to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of the Grp94 inhibitor in DMSO. Dilute to the desired final concentration in complete culture medium immediately before use.
-
Treatment: Treat cells with the Grp94 inhibitor or an equivalent volume of vehicle (DMSO) for the desired time (e.g., 6-24 hours). The optimal concentration and time should be determined empirically, often guided by cell viability assays and preliminary Western blots for client protein degradation.
Protocol 2: Cell Lysis for Immunoprecipitation
Critical consideration: Since Grp94 is an ER-lumenal protein, a lysis buffer that effectively solubilizes ER membranes without disrupting protein-protein interactions is essential. A modified RIPA buffer or a buffer with a non-ionic detergent like NP-40 or Triton X-100 is recommended.[11][12]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol.[12]
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).
-
Cell scraper.
Procedure:
-
Place culture dishes on ice and aspirate the medium.
-
Wash cells twice with 5 mL of ice-cold PBS.
-
Aspirate PBS completely. Add 0.5-1.0 mL of ice-cold IP Lysis Buffer (with inhibitors) to each 100 mm dish.[13]
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract for the IP.
-
Determine the protein concentration using a BCA assay.
Protocol 3: Immunoprecipitation of Grp94
Materials:
-
Cleared cell lysate (1-2 mg total protein).
-
Anti-Grp94 antibody (2-5 µg, monoclonal or polyclonal).
-
Isotype-matched control IgG (e.g., mouse IgG, rabbit IgG).
-
Protein A/G magnetic or agarose (B213101) beads.
-
Wash Buffer (same as IP Lysis Buffer, but can have a lower detergent concentration, e.g., 0.1% NP-40).
-
Elution Buffer (e.g., 2X Laemmli sample buffer).
Procedure:
-
Pre-clearing (Optional but Recommended): To 1 mg of protein lysate (adjust volume to 500 µL with lysis buffer), add 20 µL of Protein A/G bead slurry. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant.
-
Antibody Incubation: Add 2-5 µg of anti-Grp94 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of control IgG to a separate tube.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow the antibody to bind to Grp94.
-
Immune Complex Capture: Add 30 µL of fresh Protein A/G bead slurry to each tube. Incubate on a rotator for 1-2 hours at 4°C.[14]
-
Washing: Pellet the beads (using a magnetic stand for magnetic beads or centrifugation for agarose beads). Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.[14] After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant containing the eluted proteins for Western blot analysis.
Protocol 4: Western Blot Analysis
-
Load the eluted samples, alongside an "input" sample (20-30 µg of the total cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a specific Grp94 client protein (e.g., anti-Integrin β1, anti-LRP6) overnight at 4°C.
-
To confirm successful IP, run a parallel blot and probe with an anti-Grp94 antibody.
-
Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, and detect the signal using an ECL (chemiluminescence) substrate.
-
Image the blot and perform densitometry analysis to quantify the band intensities. Compare the client protein signal in the Grp94-IP lane from inhibitor-treated cells versus vehicle-treated cells.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of GRP94-nucleotide complexes reveal mechanistic differences between the hsp90 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP GRP94 interacts with macrophage intracellular complement C3 and impacts M2 profile during ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential roles of grp94 in gut homeostasis via chaperoning canonical Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRP94 is an IGF-1R chaperone and regulates beta cell death in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of client loading from BiP to Grp94 and its disruption by select inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Lysis Buffer for WB/IP Assays (Without Enzyme Inhibitors) - Absin [absin.net]
- 14. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grp94 Inhibition in Primary Open-Angle Glaucoma (POAG) Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific research data has been identified for a compound designated "Grp94 inhibitor-2" in the context of Primary Open-Angle Glaucoma (POAG). The following application notes and protocols are based on published research on other selective Grp94 inhibitors and their therapeutic potential in models of myocilin-associated glaucoma.
Introduction
Primary Open-Angle Glaucoma (POAG) is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells (RGCs) and optic nerve damage. A significant subset of hereditary POAG is linked to mutations in the myocilin (MYOC) gene. These mutations lead to the misfolding and aggregation of the myocilin protein within the endoplasmic reticulum (ER) of trabecular meshwork (TM) cells. This accumulation induces chronic ER stress, culminating in TM cell dysfunction and death, elevated intraocular pressure (IOP), and subsequent glaucomatous neurodegeneration.
Glucose-regulated protein 94 (Grp94), an ER-resident molecular chaperone of the Hsp90 family, has been identified as a key player in this pathogenic cascade. Grp94 aberrantly interacts with and stabilizes misfolded mutant myocilin, preventing its degradation and promoting its aggregation.[1][2][3] Inhibition of Grp94 presents a promising therapeutic strategy to disrupt this interaction and facilitate the clearance of toxic myocilin aggregates.[3][4][5] Selective Grp94 inhibitors have been shown to promote the degradation of mutant myocilin through the autophagy pathway, thereby reducing ER stress, rescuing TM cells, and lowering IOP in preclinical glaucoma models.[2][3][6][7]
These notes provide an overview of the application of Grp94 inhibitors in POAG models, including protocols for in vitro and in vivo studies, and a summary of expected outcomes based on current research.
Mechanism of Action of Grp94 Inhibition in Myocilin-Associated Glaucoma
In myocilin-associated glaucoma, the therapeutic action of Grp94 inhibitors is centered on alleviating the cellular toxicity caused by misfolded myocilin.
-
Disruption of Grp94-Myocilin Interaction: Grp94 inhibitors competitively bind to the ATP-binding pocket of Grp94, preventing its chaperone activity. This disrupts the interaction between Grp94 and misfolded mutant myocilin.
-
Induction of Autophagic Clearance: By releasing mutant myocilin from Grp94's hold, the inhibitors shunt the toxic protein away from the inefficient ER-associated degradation (ERAD) pathway towards a more effective clearance mechanism: autophagy.[2][3][8]
-
Alleviation of ER Stress: The clearance of myocilin aggregates reduces the protein burden in the ER, thereby mitigating chronic ER stress and its pro-apoptotic signaling.
-
TM Cell Rescue and IOP Reduction: By restoring TM cell health and function, Grp94 inhibitors can improve aqueous humor outflow, leading to a reduction in elevated IOP, a primary risk factor for glaucoma progression.[6][7]
-
Neuroprotection: The normalization of IOP and potential direct effects on RGCs may contribute to the slowing of neurodegeneration and preservation of vision.[6][7]
Figure 1: Signaling pathway of Grp94 inhibition in myocilin-associated glaucoma.
Data Presentation: Efficacy of Grp94 Inhibitors
The following tables summarize quantitative data from studies on Grp94 inhibitors in POAG models.
Table 1: In Vitro Efficacy of Grp94 Inhibitors in Trabecular Meshwork Cells
| Inhibitor | Cell Model | Concentration | Outcome | Reference |
| Pan-Hsp90 Inhibitor (17-AAG) | Human TM cells expressing I477N mutant myocilin | 0.6 µM | Dose-dependent reduction of mutant myocilin | [8] |
| Pan-Hsp90 Inhibitor (Celastrol) | Human TM cells expressing I477N mutant myocilin | 0.8 µM | Dose-dependent reduction of mutant myocilin | [8] |
| Selective Grp94 Inhibitor (4-Br-BnIm) | Primary human TM cells | Not specified | Rescued mutant myocilin toxicity | [2] |
Table 2: In Vivo Efficacy of a Selective Grp94 Inhibitor (4-Br-BnIm)
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Tg-MYOCY437H Mice | Topical ocular administration of 4-Br-BnIm | 12 weeks | - Significant reduction in elevated IOP- Reduced myocilin accumulation in the TM- Rescued scotopic/photopic visual responses- Improved RGC health and viability | [6][9][10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Grp94 Inhibitor Efficacy in Human Trabecular Meshwork (hTM) Cells
Objective: To determine the efficacy of a Grp94 inhibitor in promoting the clearance of mutant myocilin and reducing cytotoxicity in a cell-based model of myocilin-associated glaucoma.
Materials:
-
Primary human trabecular meshwork (hTM) cells
-
Lentiviral vectors for expression of wild-type and mutant (e.g., Y437H, I477N) myocilin
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Grp94 inhibitor stock solution (dissolved in DMSO)
-
Reagents for Western blotting (antibodies against myocilin, Grp94, LC3-II, and a loading control like GAPDH)
-
Reagents for cell viability assays (e.g., MTT, LDH assay kit)
-
Reagents for immunofluorescence (antibodies against myocilin, DAPI)
Procedure:
-
Cell Culture and Transduction:
-
Culture primary hTM cells in appropriate media.
-
Transduce cells with lentiviral vectors to express either wild-type or mutant myocilin.
-
Establish stable cell lines for consistent expression.
-
-
Treatment with Grp94 Inhibitor:
-
Plate the transduced hTM cells in multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of the Grp94 inhibitor (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 24-48 hours.
-
-
Western Blot Analysis for Myocilin Clearance:
-
Lyse the treated cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against myocilin and a loading control.
-
Incubate with secondary antibodies and visualize bands.
-
Quantify band intensity to determine the reduction in mutant myocilin levels.
-
-
Assessment of Autophagy Induction:
-
Perform Western blot analysis for the autophagy marker LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
-
-
Cell Viability Assay:
-
Perform an MTT or LDH assay on treated cells to assess cytotoxicity and the rescue effect of the Grp94 inhibitor.
-
-
Immunofluorescence for Myocilin Localization:
-
Fix and permeabilize treated cells on coverslips.
-
Incubate with an anti-myocilin antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope to observe changes in myocilin aggregation and localization.
-
Figure 2: Experimental workflow for in vitro evaluation of Grp94 inhibitors.
Protocol 2: In Vivo Assessment of Grp94 Inhibitor Efficacy in a Transgenic Mouse Model of Glaucoma
Objective: To evaluate the therapeutic efficacy of a topically administered Grp94 inhibitor in a transgenic mouse model of myocilin-associated glaucoma (e.g., Tg-MYOCY437H).
Materials:
-
Tg-MYOCY437H mice and wild-type littermates
-
Grp94 inhibitor formulated for topical ocular delivery
-
Vehicle control formulation
-
Tonometer for measuring intraocular pressure (IOP)
-
Electroretinography (ERG) equipment
-
Reagents for immunohistochemistry (antibodies against myocilin, RGC markers like Brn3a)
-
Microscope for retinal flat-mount analysis
Procedure:
-
Animal Grouping and Treatment:
-
Divide Tg-MYOCY437H mice into treatment and vehicle control groups.
-
Include a group of wild-type mice as a baseline control.
-
Administer the Grp94 inhibitor or vehicle as a topical eye drop to the designated groups once or twice daily for a period of several weeks (e.g., 12 weeks).
-
-
Intraocular Pressure (IOP) Measurement:
-
Measure IOP in all mice at baseline and at regular intervals (e.g., bi-weekly) throughout the study using a calibrated tonometer.
-
-
Visual Function Assessment (Electroretinography):
-
At the end of the treatment period, assess retinal function using scotopic and photopic ERG to measure the electrical responses of photoreceptors and other retinal cells.
-
-
Immunohistochemistry for Myocilin Accumulation:
-
At the end of the study, euthanize the mice and enucleate the eyes.
-
Fix, section, and perform immunohistochemistry on the anterior segment to assess myocilin accumulation in the trabecular meshwork.
-
-
Retinal Ganglion Cell (RGC) Survival Analysis:
-
Prepare retinal flat-mounts from the enucleated eyes.
-
Perform immunostaining for an RGC-specific marker (e.g., Brn3a).
-
Count the number of surviving RGCs in different retinal quadrants to determine the neuroprotective effect of the treatment.
-
-
Data Analysis:
-
Statistically compare IOP measurements, ERG amplitudes, myocilin levels, and RGC counts between the treatment and control groups.
-
Figure 3: Experimental workflow for in vivo evaluation of Grp94 inhibitors.
Conclusion
The inhibition of Grp94 represents a targeted and promising therapeutic approach for myocilin-associated POAG. By facilitating the clearance of toxic myocilin aggregates, Grp94 inhibitors can alleviate the primary cellular pathology in the trabecular meshwork, leading to a reduction in IOP and potential neuroprotection. The protocols outlined above provide a framework for the preclinical evaluation of novel Grp94 inhibitors, from initial in vitro screening to in vivo proof-of-concept in relevant animal models. Further research and development of selective Grp94 inhibitors with favorable ocular pharmacokinetic profiles are warranted to translate this promising strategy into a clinical reality for glaucoma patients.
References
- 1. Exploiting the interaction between Grp94 and aggregated myocilin to treat glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting the interaction between Grp94 and aggregated myocilin to treat glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Chaperone protein subverts removal of glaucoma-causing protein, USF-led study finds - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 6. "Inhibiting the Interaction Between Grp94 and Myocilin to Treat Primary" by Andrew Stothert [digitalcommons.usf.edu]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. Glucose-regulated Protein 94 Triage of Mutant Myocilin through Endoplasmic Reticulum-associated Degradation Subverts a More Efficient Autophagic Clearance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoform-selective Hsp90 inhibition rescues model of hereditary open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Grp94 Inhibitors Using a Fluorescence Polarization Assay
Introduction
Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) resident member of the heat shock protein 90 (Hsp90) family, is a critical molecular chaperone involved in the folding and maturation of a variety of secreted and membrane-bound proteins.[1] Its client proteins include Toll-like receptors, integrins, and the Wnt co-receptor LRP6.[1][2] Through its role in maintaining protein homeostasis, Grp94 is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of selective Grp94 inhibitors is a promising therapeutic strategy. This application note describes a robust and sensitive fluorescence polarization (FP) assay for the identification and characterization of Grp94 inhibitors, using the well-characterized inhibitor BnIm (also known as compound 2) as an example.
Assay Principle
Fluorescence polarization is a homogeneous assay technique that measures the change in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger protein. In a competitive FP assay for Grp94, a fluorescently labeled probe, such as FITC-geldanamycin (FITC-GDA), binds to the N-terminal ATP-binding pocket of Grp94, resulting in a high polarization signal due to the slow tumbling of the large protein-tracer complex. When an unlabeled inhibitor is introduced, it competes with the tracer for binding to Grp94. This displacement of the tracer leads to its faster tumbling in solution and a corresponding decrease in the polarization signal. The magnitude of this decrease is proportional to the inhibitor's binding affinity.
Experimental Workflow
The experimental workflow for the Grp94 competitive binding FP assay is straightforward and amenable to high-throughput screening.
References
Troubleshooting & Optimization
Grp94 inhibitor-2 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Grp94 inhibitor-2. The information is designed to help address specific issues that may be encountered during experiments, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule designed to selectively inhibit the endoplasmic reticulum (ER)-resident heat shock protein 90 (Hsp90) isoform, Grp94 (also known as Gp96 or Hsp90B1). Grp94 is a molecular chaperone responsible for the proper folding, stability, and trafficking of a specific set of client proteins within the ER. By binding to the ATP-binding pocket of Grp94, the inhibitor prevents the chaperone from functioning, leading to the degradation of its client proteins and the disruption of associated signaling pathways.
Q2: What are the known on-target effects of this compound?
A2: The on-target effects of this compound are a direct consequence of the degradation of its client proteins. Well-documented on-target effects include:
-
Inhibition of Toll-like receptor (TLR) trafficking: Grp94 is required for the maturation and transport of certain TLRs to the cell surface. Inhibition of Grp94 leads to a reduction in cell surface TLRs.
-
Reduced secretion of Insulin-like Growth Factor II (IGF-II): Grp94 acts as a chaperone for pro-IGF-II, and its inhibition blocks the secretion of mature IGF-II.
-
Degradation of other client proteins: Other known Grp94 client proteins include integrins, HER2, and LRP6. Inhibition of Grp94 can lead to their degradation, affecting processes like cell adhesion, signaling, and development.
Q3: What are the primary off-target concerns for this compound and how is this mitigated?
A3: The primary off-target concern for any Grp94 inhibitor is its potential to inhibit other Hsp90 isoforms: Hsp90α and Hsp90β in the cytosol, and TRAP1 in the mitochondria. Pan-Hsp90 inhibitors, which inhibit all isoforms, have been associated with toxicity in clinical trials.
This compound was specifically designed as an isoform-selective inhibitor to mitigate these off-target effects. Its selectivity is achieved by exploiting structural differences in the ATP-binding pocket of Grp94 compared to other Hsp90 isoforms. As a result, this compound shows significantly less activity against cytosolic Hsp90 isoforms. This is experimentally verified by the lack of degradation of cytosolic Hsp90 client proteins (like Akt and Raf) and the absence of a heat shock response (Hsp70 induction) at concentrations effective for Grp94 inhibition.
Q4: How can I be sure my observed phenotype is due to Grp94 inhibition and not an off-target effect?
A4: To confirm that your experimental results are due to on-target Grp94 inhibition, a multi-faceted approach is recommended:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the lowest concentration of the inhibitor that produces the desired phenotype. This minimizes the risk of engaging off-targets that may have weaker affinity.
-
Confirm with a structurally different Grp94 inhibitor: If a different selective Grp94 inhibitor is available, check if it recapitulates the same phenotype.
-
Genetic validation: Use siRNA or shRNA to knockdown Grp94 expression. The resulting phenotype should mimic the effect of the inhibitor.
-
Rescue experiment: If possible, overexpress a resistant mutant of Grp94 to see if it reverses the effect of the inhibitor.
-
Assess off-target engagement: Directly measure the inhibitor's effect on cytosolic Hsp90 by checking for Hsp70 induction or degradation of cytosolic Hsp90 clients like Akt.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect observed after inhibitor treatment. | 1. Inhibitor concentration is too low. 2. Insufficient treatment time. 3. Inhibitor is inactive. 4. Target protein (Grp94) is not highly expressed in the cell line. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify the integrity and activity of the inhibitor. 4. Confirm Grp94 expression levels in your cell line via Western blot. |
| High levels of cell death observed. | 1. Inhibitor concentration is too high, leading to off-target toxicity. 2. The cell line is highly dependent on a Grp94 client protein for survival. | 1. Lower the inhibitor concentration. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the toxic concentration. 2. This may be an on-target effect. Investigate the downstream pathways of known Grp94 clients in your cell line. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number. 2. Inconsistent inhibitor preparation or storage. 3. Differences in incubation times. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations. 3. Ensure precise and consistent timing for all experimental steps. |
| Suspected off-target effects on cytosolic Hsp90. | 1. Inhibitor concentration is too high. 2. The specific cell line may have altered sensitivity to Hsp90 inhibitors. | 1. Reduce the inhibitor concentration to the lowest effective dose for Grp94 inhibition. 2. Perform a Western blot for Hsp70 induction and degradation of Hsp90α/β client proteins (e.g., Akt, Raf) to assess off-target activity at the concentrations used in your experiment. |
Quantitative Data Summary
The following tables summarize the selectivity and potency of Grp94 inhibitors. Note that "this compound" is a first-generation selective inhibitor, and subsequent, improved inhibitors have been developed.
Table 1: In Vitro Binding Affinity and Selectivity of Grp94 Inhibitors
| Compound | Grp94 Kd (nM) | Hsp90α Kd (nM) | Selectivity (Hsp90α/Grp94) |
| This compound (BnIm) | ~500 | ~6000 | ~12-fold |
| Compound 30 (KUNG65) | 540 | >39,420 | ~73-fold |
Data compiled from multiple sources which may use different assay conditions.
Table 2: Cellular Potency of this compound
| Assay | Cell Line | IC50 |
| Toll Receptor Trafficking | HEK293 | 35 nM |
| IGF-II Secretion | C2C12 | ~10 µM (for 60% reduction) |
Experimental Protocols
Protocol 1: Western Blot for Hsp70 Induction (Off-Target Effect Assessment)
Objective: To determine if this compound is causing off-target inhibition of cytosolic Hsp90, leading to a heat shock response.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Hsp70, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (DMSO) for 24-48 hours. Include a known pan-Hsp90 inhibitor as a positive control if available.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize Hsp70 levels to the loading control. A significant increase in Hsp70 expression indicates off-target inhibition of cytosolic Hsp90.
Protocol 2: ELISA for IGF-II Secretion (On-Target Effect Assessment)
Objective: To quantify the on-target effect of this compound by measuring the inhibition of IGF-II secretion.
Materials:
-
C2C12 myoblast cells (or other IGF-II secreting cell line)
-
This compound
-
Serum-free cell culture medium
-
DMSO (vehicle control)
-
Commercially available IGF-II ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate C2C12 cells and allow them to reach near confluency.
-
Serum Starvation: Wash the cells and replace the medium with serum-free medium.
-
Inhibitor Addition: Treat the serum-starved cells with various concentrations of this compound or a vehicle control.
-
Conditioned Media Collection: After 24-48 hours of incubation, collect the conditioned medium from each well.
-
ELISA: Perform the IGF-II ELISA on the collected conditioned media according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of IGF-II in each sample. Plot the IGF-II concentration against the inhibitor concentration to determine the extent of inhibition.
Mandatory Visualizations
Grp94 inhibitor-2 stability in solution and storage
Welcome to the technical support center for Grp94 inhibitor-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution, for example, at a concentration of 10 mM.[1] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.
Q2: How should I store stock solutions of this compound?
A2: For long-term storage, stock solutions of this compound in DMSO should be aliquoted into small, tightly sealed amber vials to minimize exposure to light and moisture and stored at -80°C.[1] For a similar compound, Grp94 Inhibitor-1, storage at -80°C is recommended for up to 2 years, and at -20°C for up to 1 year. To maintain the integrity of the compound, it is critical to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: The stability of small molecule inhibitors like this compound in aqueous solutions, including cell culture media, can be variable. Degradation can be influenced by several factors such as pH, temperature, and the presence of serum components which may contain enzymes like esterases and proteases.[1] It is recommended to prepare fresh working solutions in your specific cell culture medium for each experiment. For critical experiments, performing a stability test of the inhibitor in your experimental media is advised.
Q4: Can I store this compound working solutions in cell culture media?
A4: It is not recommended to store this compound in cell culture media for extended periods. Due to the potential for degradation, it is best practice to prepare fresh working solutions from a frozen DMSO stock immediately before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect in cell-based assays. | Compound Degradation: The inhibitor may have degraded in the stock solution or in the working solution prepared in cell culture medium. | - Prepare a fresh stock solution of this compound in anhydrous DMSO. - Always prepare working solutions in cell culture medium immediately before the experiment. - Perform a stability check of the inhibitor in your specific cell culture medium using HPLC or LC-MS/MS (see Experimental Protocols). |
| Precipitation: The inhibitor may have precipitated out of solution, especially at higher concentrations or in aqueous media. | - Visually inspect the cell culture medium for any signs of precipitation after adding the inhibitor. - If solubility is an issue, consider using a solubilizing agent after verifying its compatibility with your experimental setup. | |
| Low Cellular Uptake: The compound may not be efficiently crossing the cell membrane. | - Review the literature for methods to enhance the cellular uptake of similar compounds. - Consider using a formulation with excipients that improve solubility and permeability if appropriate for your experimental design. | |
| High variability between experimental replicates. | Inconsistent Compound Concentration: This could be due to incomplete solubilization of the stock solution or degradation of the compound in the working solution. | - Ensure the complete dissolution of the compound when preparing the stock solution. Gentle warming or sonication may aid dissolution. - Prepare a master mix of the working solution to add to all replicate wells to ensure a consistent final concentration. |
| Inconsistent Cell Seeding: Variations in cell number can lead to different responses to the inhibitor. | - Ensure a consistent and accurate cell seeding density across all wells of your multi-well plates. | |
| Unexpected cellular toxicity. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line. | - Include a vehicle control (media with the same concentration of solvent) in all experiments. - Aim for a final DMSO concentration of less than 0.1% in your cell culture medium. |
| Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects unrelated to Grp94 inhibition. | - Perform a dose-response curve to determine the optimal concentration with the desired effect and minimal toxicity. - Confirm the on-target effect by assessing the degradation of known Grp94 client proteins via Western blot. |
Stability Data
Table 1: Stability of a Representative Hsp90 Inhibitor in DMSO
| Storage Condition | Time Point | % Remaining (HPLC) |
| Room Temperature (~25°C) | 24 hours | >99% |
| 1 week | ~98% | |
| 1 month | ~95% | |
| 4°C | 1 month | >99% |
| 3 months | ~99% | |
| -20°C | 3 months | >99% |
| 1 year | >99% | |
| -80°C | 1 year | >99% |
| 2 years | >99% |
Table 2: Stability of a Representative Hsp90 Inhibitor in Aqueous Solution (PBS, pH 7.4) at 37°C
| Time Point | % Remaining (HPLC) |
| 1 hour | >99% |
| 4 hours | ~97% |
| 8 hours | ~94% |
| 24 hours | ~85% |
Table 3: Stability of a Representative Hsp90 Inhibitor in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Time Point | % Remaining (LC-MS/MS) |
| 2 hours | ~98% |
| 8 hours | ~90% |
| 24 hours | ~75% |
| 48 hours | ~55% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the inhibitor in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed amber vials to minimize light exposure and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound in Solution using HPLC
-
Objective: To determine the stability of this compound in a specific solvent over time at different storage temperatures.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Solvent to be tested (e.g., DMSO, PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
Temperature-controlled storage units (e.g., incubator, refrigerator, freezer)
-
-
Procedure:
-
Prepare a working solution of this compound in the test solvent at a known concentration (e.g., 10 µM).
-
Immediately analyze an aliquot of the freshly prepared solution by HPLC to establish the initial concentration and purity (Time 0).
-
Dispense aliquots of the working solution into separate, sealed vials for each time point and storage condition.
-
Store the vials at the desired temperatures (e.g., room temperature, 4°C, 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours for aqueous solutions; 1 week, 1 month, 3 months for DMSO solutions), retrieve one aliquot from each storage condition.
-
Analyze the samples by HPLC.
-
Calculate the percentage of the inhibitor remaining by comparing the peak area of the inhibitor at each time point to the peak area at Time 0.
-
Visualizations
Caption: Grp94 Signaling Pathway and Inhibition.
References
Preventing Grp94 inhibitor-2 degradation in experiments
Welcome to the technical support center for Grp94 inhibitor-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and ensure the stability and efficacy of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be degrading. How can I prevent this?
A1: It's a common misconception that small molecule inhibitors like this compound "degrade" in the same way a protein does within a cell. These inhibitors are not substrates for cellular degradation pathways like the proteasome or autophagy. Instead, the issue is likely related to the chemical instability or improper handling of the compound.
The primary mechanism of Grp94 inhibitors is to bind to Grp94, inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of Grp94's client proteins.[1][2] Therefore, the degradation you should be observing is of the target proteins, not the inhibitor itself.
To ensure the chemical integrity of this compound, please refer to the storage and handling guidelines below.
Q2: How should I properly store and handle this compound?
A2: Proper storage and handling are critical for maintaining the inhibitor's activity. Follow these guidelines:
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage (up to 3 years is a general guideline for many small molecules).[3][4] For shorter periods, 4°C may be acceptable, but always consult the manufacturer's datasheet.[3][4] Protect from light and moisture.[5] Before opening, allow the vial to warm to room temperature to prevent condensation.[6]
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent, typically DMSO.[7] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3][7]
Q3: My inhibitor is precipitating out of solution in my cell culture media. What should I do?
A3: Precipitation can lead to inconsistent and inaccurate experimental results. Here are some troubleshooting steps:
-
Check Solubility Limit: Ensure you have not exceeded the inhibitor's solubility limit in the final culture medium.
-
Optimize DMSO Concentration: The final concentration of DMSO in your cell culture should ideally be less than 0.5% to avoid cytotoxicity and solubility issues.[4]
-
Preparation of Working Solution: When preparing the working solution, add the stock solution to the culture media slowly while vortexing or pipetting to ensure proper mixing.[7] You can visually inspect for precipitation under a microscope.[7]
-
Use a Fresh Dilution: Do not use a solution that has already precipitated. Prepare a fresh working solution from your stock.[4]
Q4: I'm not seeing the expected downstream effects (e.g., client protein degradation). Is my inhibitor inactive?
A4: If you are not observing the expected biological effects, consider the following before concluding that the inhibitor is inactive:
-
Cell Line Sensitivity: Different cell lines may have varying sensitivity to the inhibitor. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The time required to observe client protein degradation can vary. A time-course experiment is recommended.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO-treated cells) to ensure that the observed effects are due to the inhibitor and not the solvent.[4]
-
Inhibitor Stability in Media: Some inhibitors can be unstable in aqueous solutions like cell culture media over extended periods. Consider refreshing the media with a new inhibitor for long-term experiments.
Data Presentation
Table 1: General Guidelines for Handling and Storage of this compound
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C (long-term), 4°C (short-term) | To prevent chemical degradation.[3][4] |
| Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | To maintain stability and prevent degradation in solvent.[3] |
| Solvent for Stock | High-purity DMSO | Common solvent for many small molecule inhibitors, allowing for high concentration stocks.[7] |
| Freeze-Thaw Cycles | Avoid | Repeated freezing and thawing can lead to inhibitor degradation and precipitation. Aliquot into single-use volumes.[7] |
| Final DMSO Concentration | < 0.5% in cell culture | To avoid solvent-induced cytotoxicity and off-target effects.[4] |
Mandatory Visualization
Caption: Mechanism of this compound leading to client protein degradation.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and accurate concentrations of this compound for in vitro experiments.
Materials:
-
This compound (lyophilized powder)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Warm Up: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Stock Solution Preparation: a. Briefly centrifuge the vial to ensure all the powder is at the bottom. b. Add the appropriate volume of DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM). Consult the manufacturer's datasheet for solubility information. c. Vortex thoroughly until the inhibitor is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used if necessary and if the compound is heat-stable.
-
Aliquoting and Storage: a. Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage.
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Serially dilute the stock solution in your cell culture medium to the final desired working concentration. c. Ensure the final DMSO concentration is below 0.5%. For example, a 1:1000 dilution of a 10 mM stock in DMSO will result in a 10 µM working solution with 0.1% DMSO.
Protocol 2: Western Blot Analysis of a Grp94 Client Protein
Objective: To assess the activity of this compound by measuring the degradation of a known Grp94 client protein (e.g., integrin subunits).
Materials:
-
Cell line known to express a Grp94 client protein
-
Complete cell culture medium
-
This compound working solution
-
Vehicle control (culture medium with the same DMSO concentration)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the Grp94 client protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time course (e.g., 24, 48 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the client protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the client protein signal to the loading control. A dose- and time-dependent decrease in the client protein level indicates inhibitor activity.
References
Interpreting unexpected results with Grp94 inhibitor-2
Welcome to the technical support center for Grp94 inhibitor-2. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot experiments involving this selective inhibitor of the endoplasmic reticulum (ER) chaperone, Grp94.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
A1: this compound is a selective inhibitor of the 94 kDa glucose-regulated protein (Grp94), an ER-resident molecular chaperone. Upon successful treatment, you should observe the degradation of Grp94-specific client proteins.[1][2][3] This occurs because the inhibitor blocks the ATP-binding site of Grp94, preventing it from properly folding its client proteins, which are then targeted for degradation.[1][4] Concurrently, downstream signaling pathways dependent on these clients will be disrupted.[1][2]
Q2: How is this compound different from pan-Hsp90 inhibitors?
A2: Grp94 is a member of the Heat shock protein 90 (Hsp90) family, which also includes cytosolic (Hsp90α/β) and mitochondrial (TRAP1) isoforms.[1] Pan-Hsp90 inhibitors block all isoforms, leading to widespread cellular effects, including the induction of the heat shock response (HSR).[1][5] this compound is designed for selectivity towards the ER isoform. Therefore, it should not cause the degradation of cytosolic Hsp90 clients (like Akt) nor induce the expression of Hsp70, a key marker of the HSR.[5]
Q3: Does Grp94 inhibition always lead to cell death?
A3: Not necessarily. The effect on cell viability is highly dependent on the cell type and its level of dependence on Grp94-chaperoned proteins for survival.[6][7] While some cancer cells, particularly those under significant ER stress such as multiple myeloma, are highly dependent on Grp94 for survival, other cell lines may show minimal effects on viability and proliferation.[5][6] In many cases, the primary observed effect may be anti-migratory rather than cytotoxic.[6]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common unexpected outcomes in a question-and-answer format.
Unexpected Result 1: No degradation of known Grp94 client proteins is observed.
Q: I've treated my cells with this compound, but Western blot analysis shows no change in the levels of a known client protein (e.g., integrin β1, HER2, IGF-II). What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and client protein. |
| Inadequate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal duration for observing client protein degradation. |
| Inhibitor Instability | Prepare fresh stock solutions of the inhibitor. Ensure proper storage according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Low Client Dependence in Cell Line | The specific client protein may not be heavily reliant on Grp94 in your chosen cell line. Confirm the Grp94-dependency of your client in the literature for your cell model. Consider testing multiple known Grp94 client proteins. |
| Suboptimal Western Blot Protocol | Ensure complete cell lysis with fresh protease/phosphatase inhibitors. Optimize antibody concentrations and incubation times. Use positive and negative controls to validate the assay. |
Unexpected Result 2: Increased Hsp70 expression and/or degradation of cytosolic Hsp90 clients (e.g., Akt).
Q: My Western blot shows an increase in Hsp70 and/or degradation of Akt after treatment. I thought this compound was selective?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects at High Concentrations | This pattern is characteristic of pan-Hsp90 inhibition.[5] Reduce the inhibitor concentration. A key indicator of selectivity is the degradation of Grp94 clients without Hsp70 induction.[1][5] |
| Inhibitor Purity Issues | If possible, verify the purity of your inhibitor batch. Contamination with a pan-Hsp90 inhibitor could produce these results. |
| Cellular Context | In some highly stressed cells, disruption of ER homeostasis by Grp94 inhibition could indirectly trigger a broader stress response. However, direct off-target inhibition is the more likely cause. |
Unexpected Result 3: Unexpected effects on cell viability.
Q: I see significant cytotoxicity in a cell line where Grp94 is not expected to be essential for survival, OR I see no effect on viability in a cancer cell line I expected to be sensitive.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Cytotoxicity | If seeing unexpected toxicity, lower the inhibitor concentration. The cytotoxic effect may be due to inhibition of other targets at higher doses. |
| Cell Line-Specific Dependencies | The role of Grp94 in cell survival is highly context-dependent.[7] A lack of cytotoxicity may be the true result for that cell line under your experimental conditions.[6] |
| Flawed Viability Assay | Ensure proper controls are in place for your viability assay (e.g., vehicle control). Check for potential interference of the inhibitor compound with the assay chemistry (e.g., colorimetric or fluorescent readouts). |
| Incomplete Inhibition | If expecting cytotoxicity but seeing none, confirm target engagement by verifying the degradation of a known Grp94 client protein via Western blot. |
Data Presentation
Table 1: Summary of Expected vs. Unexpected Molecular Signatures
| Marker | Expected Result with Selective this compound | Unexpected Result (and Potential Interpretation) |
| Grp94 Client Proteins (e.g., Integrins, TLRs, HER2) | Dose- and time-dependent degradation. | No change: Inactive compound, insufficient dose/time, low client dependence. |
| Cytosolic Hsp90 Clients (e.g., Akt, Cdk4) | No change in protein levels. | Degradation: Off-target inhibition of cytosolic Hsp90α/β; inhibitor is acting as a pan-inhibitor.[5] |
| Hsp70 | No change in expression. | Upregulation (Induction): Activation of the Heat Shock Response, indicating pan-Hsp90 inhibition.[1][5] |
| ER Stress Markers (e.g., BiP, CHOP) | Minimal to no change. | Strong Induction: The inhibitor may be inducing ER stress through a secondary mechanism. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Client Protein Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C against your Grp94 client protein, a cytosolic Hsp90 client (Akt), Hsp70, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Grp94 client protein folding pathway and its inhibition.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Key factors influencing experimental outcomes.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive inhibition of a set of endoplasmic reticulum protein genes (GRP78, GRP94, and ERp72) retards cell growth and lowers viability after ionophore treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calvin Digital Commons - Summer Research: Synthesis and Biological Evaluation of Grp94 Selective Inhibitors [digitalcommons.calvin.edu]
- 5. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Grp94 Inhibitor-2 Toxicity In Vitro
Welcome to the technical support center for Grp94 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the in vitro toxicity of Grp94 inhibitor-2 and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is Grp94 and why is inhibiting it potentially toxic?
A1: Glucose-regulated protein 94 (Grp94) is a molecular chaperone located in the endoplasmic reticulum (ER). It plays a crucial role in the proper folding, stabilization, and trafficking of a specific set of proteins, known as client proteins.[1][2] These clients include proteins vital for cell signaling, adhesion, and immune responses, such as Toll-like receptors, integrins, and components of the Wnt and insulin-like growth factor (IGF) signaling pathways.[3][4][5] Inhibition of Grp94 can disrupt the function of these client proteins, leading to cellular stress and, in some cases, cell death.[2]
Q2: My cells are showing high levels of toxicity with this compound. What are the common causes?
A2: In vitro toxicity from Grp94 inhibitors can stem from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the effective dose for Grp94 inhibition can lead to off-target effects and general cytotoxicity.[6]
-
Off-Target Effects: The inhibitor may be binding to other cellular targets besides Grp94, causing unintended toxic outcomes. This is a known issue with pan-Hsp90 inhibitors, and while Grp94-selective inhibitors are designed to mitigate this, off-target activity can still occur at high concentrations.[3][7]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at concentrations typically above 0.5%.[6]
-
Prolonged Exposure: Continuous exposure to the inhibitor can overwhelm cellular stress response pathways, leading to apoptosis.
-
Inhibitor Purity and Stability: Impurities in the inhibitor preparation or degradation of the compound can contribute to unexpected toxicity.[6]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the disruption of pathways regulated by Grp94.
Q3: Is the observed toxicity always due to on-target Grp94 inhibition?
A3: Not necessarily. Studies on selective Grp94 inhibitors have shown that in many cases, cytotoxicity is not directly attributable to the inhibition of Grp94 itself, as cells with and without Grp94 can show similar responses to toxic doses.[3] Often, the therapeutic window (the concentration range between the effective dose and the toxic dose) for selective Grp94 inhibitors is quite wide. Toxicity is more commonly associated with off-target effects at higher concentrations.[3]
Q4: What are the signs of Grp94 inhibitor-induced toxicity in my cell cultures?
A4: Signs of toxicity can include:
-
A significant decrease in cell viability and proliferation compared to vehicle-treated control cells.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
Increased apoptosis, which can be confirmed through assays like caspase activation or Annexin V staining.
-
Induction of the unfolded protein response (UPR) or ER stress, which can be monitored by the upregulation of markers like BiP (Grp78).[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the source of in vitro toxicity when using this compound.
Issue 1: High Levels of Cell Death Observed
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Test a wide range of concentrations, starting from well below the reported IC50 for Grp94 inhibition. (See Protocol 1 ) |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Run a vehicle-only control (medium with the same final solvent concentration as the highest inhibitor dose). |
| Prolonged exposure to the inhibitor | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. |
| Inhibitor instability or impurity | Purchase inhibitors from a reputable source. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store as recommended by the manufacturer. |
| Cell line is particularly sensitive | Consider using a more robust cell line if appropriate for your research question. Perform extensive optimization of concentration and exposure time for sensitive cell lines. |
| Off-target effects | If possible, use a structurally different Grp94 inhibitor to see if the toxic phenotype is replicated. This can help distinguish between on-target and off-target effects. |
Data Presentation: On-Target Potency vs. Cytotoxicity of Grp94 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for several Grp94 inhibitors, illustrating the therapeutic window between on-target activity and general cytotoxicity. Note: "this compound" is a placeholder, as this specific compound is not publicly documented. The data below is from published studies on known Grp94 inhibitors.
| Inhibitor | On-Target Effect & Assay | On-Target IC50 | Cytotoxicity Assay | Cytotoxicity IC50/GI50 | Cell Line(s) |
| Compound 2 (BnIm) | Toll Receptor Trafficking | ~30 nM | Cell Viability | >250 µM | HEK293, HeLa |
| PU-WS13 | Grp94 Binding Affinity | 0.22 µM | Not specified | Not specified | Not specified |
| Compound 21 | Not specified | Not specified | Growth Inhibition | 1.4 µM | RPMI8226 (Multiple Myeloma) |
| Radicicol (Pan-Hsp90) | Not specified | Not specified | Cell Viability | 8 µM | HeLa |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol will help you determine the dose-response curve for both the desired biological effect and cytotoxicity.
Materials:
-
Your cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. It is recommended to test a wide concentration range (e.g., 1 nM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
-
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol can be used to confirm if the observed cytotoxicity is due to apoptosis.
Materials:
-
Your cell line of interest, treated as in Protocol 1
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using an opaque-walled 96-well plate suitable for luminescence assays.
-
-
Caspase Activity Measurement:
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the dose-dependent activation of caspase-3/7.
-
Visualizations
Signaling Pathways Involving Grp94
// Connections Grp94 -> LRP6_precursor [label="Folding & Maturation", style=dashed, color="#4285F4"]; LRP6_precursor -> LRP6_mature; Wnt -> Frizzled; Frizzled -> LRP6_mature [style=invis]; LRP6_mature -> Beta_Catenin; Beta_Catenin -> Gene_Expression;
Grp94 -> IGFR [label="Chaperoning", style=dashed, color="#4285F4"]; IGF -> IGFR; IGFR -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Cell_Growth;
Misfolded_Proteins -> UPR; Grp94 -> Misfolded_Proteins [label="Refolding", style=dashed, color="#34A853"];
// Inhibitor Action Grp94_Inhibitor [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grp94_Inhibitor -> Grp94 [arrowhead=tee, color="#EA4335", style=bold]; } Caption: Key signaling pathways influenced by Grp94.
Experimental Workflow for Troubleshooting Toxicity
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second Generation Grp94-Selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Grp94 Inhibitor-2 (PU-WS13) in Preclinical Models
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Grp94 inhibitor-2, identified as PU-WS13, with other known Grp94 inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis of performance based on available experimental data. It includes structured data tables, detailed experimental methodologies, and visualizations of key biological pathways and workflows to facilitate a comprehensive understanding of the current landscape of Grp94 inhibition.
Introduction to Grp94 Inhibition
Glucose-regulated protein 94 (Grp94), also known as gp96 or HSP90B1, is an endoplasmic reticulum (ER)-resident molecular chaperone belonging to the heat shock protein 90 (Hsp90) family.[1] It plays a crucial role in the folding, stabilization, and trafficking of a specific set of client proteins, many of which are integral to cancer progression, including cell surface receptors and secreted proteins.[2][3] Key clients of Grp94 include Toll-like receptors (TLRs), integrins, and the human epidermal growth factor receptor 2 (HER2).[2][4] By ensuring the proper conformation and function of these proteins, Grp94 is implicated in tumor growth, metastasis, and immune modulation.[2][5] Consequently, the development of selective Grp94 inhibitors represents a promising therapeutic strategy for various cancers.[2]
Comparative Analysis of Grp94 Inhibitors
This section provides a comparative overview of the efficacy and selectivity of PU-WS13 against other notable Grp94 inhibitors. The data presented is compiled from various preclinical studies.
Table 1: In Vitro Efficacy of Grp94 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) | Citation |
| PU-WS13 | 4T1 | Murine Triple-Negative Breast Cancer | Not specified in the provided text, but shown to limit tumor growth in vivo. | [6][7] |
| TNBC models | Triple-Negative Breast Cancer | Showed complete tumor regression at high dosages. | [6] | |
| BnIm | RPMI8226 | Multiple Myeloma | Low micromolar GI50 values. | [8] |
| Compound 21 (Resorcinol-Based) | RPMI8226 | Multiple Myeloma | 1.4 | [8] |
Note: Direct comparison is limited by the availability of IC50/EC50 values in the same cell lines across different studies. The provided data represents the most relevant information found.
Table 2: Selectivity Profile of Grp94 Inhibitors
| Inhibitor | Grp94 Affinity (IC50/Kd) | Hsp90α Affinity (IC50/Kd) | Selectivity (Fold) | Citation |
| PU-WS13 | Not specified | Not specified | Selective for Grp94. | [6] |
| BnIm | 1.1 µM (apparent Kd) | 13.1 µM (apparent Kd) | ~12 | [9] |
| Radamide (RDA) | 0.52 µM (Kd) | 0.87 µM (Kd) | ~1.7 | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Grp94 inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is a homogeneous method for quantifying viable cells in culture based on the measurement of ATP, which is indicative of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
CellTiter-Glo® Reagent
-
Luminometer
-
Cultured cells in appropriate medium
-
Test compounds (Grp94 inhibitors)
Procedure:
-
Cell Seeding: Seed cells into the wells of an opaque-walled multiwell plate at a predetermined optimal density. Include control wells with medium only for background luminescence measurement.
-
Compound Treatment: Add the desired concentrations of Grp94 inhibitors or vehicle control to the experimental wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer. The luminescent signal is directly proportional to the number of viable cells.
Western Blot Analysis for Grp94 Client Proteins
This protocol is used to detect changes in the expression levels of Grp94 client proteins, such as HER2 and integrins, following inhibitor treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies (see Table 4)
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Grp94 inhibitors for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Table 3: Primary Antibodies for Western Blot
| Target Protein | Antibody Example | Host | Dilution | Supplier (Cat. No.) |
| Grp94 | Grp94 Antibody #2104 | Rabbit | 1:1000 | Cell Signaling Technology |
| Anti-GRP94 antibody (ab3674) | Rabbit | 1:2000 | Abcam | |
| gp96/HSP90B1/GRP94 Antibody (9G10) | Rat | 1:100 - 1:1000 | Novus Biologicals (NB300-619) | |
| HER2/ErbB2 | HER2/ErbB2 (M45) Antibody #3250 | Rabbit | 1:1000 | Cell Signaling Technology |
| HER2/ErbB2 Antibody #2242 | Rabbit | 1:1000 | Cell Signaling Technology | |
| Anti-ErbB2 / HER2 antibody [EPR19547-12] | Rabbit | 1:1000 | Abcam (ab214275) | |
| Integrin β1 | Integrin β1 Antibody #4706 | Rabbit | 1:1000 | Cell Signaling Technology |
| Anti-Integrin beta 1 antibody [12G10] | Mouse | 10 µg/ml (ICC/IF) | Abcam (ab30394) | |
| Integrin Beta 1/CD29 antibody | Rabbit | 1:15000 | Proteintech (12594-1-AP) | |
| β-Actin | β-Actin Antibody #4967 | Rabbit | 1:1000 | Cell Signaling Technology |
Table 4: HRP-Conjugated Secondary Antibodies for Western Blot
| Target Species | Antibody Example | Dilution | Supplier |
| Rabbit | Goat anti-Rabbit IgG (H+L), HRP conjugate | Varies | Advansta, Thermo Fisher Scientific |
| Mouse | Goat anti-Mouse IgG (H+L), HRP conjugate | Varies | Advansta, Thermo Fisher Scientific |
| Rat | Goat anti-Rat IgG (H+L), HRP conjugate | Varies | Advansta, Thermo Fisher Scientific |
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment: Induce apoptosis in cells by treating with Grp94 inhibitors for the desired time. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams generated using Graphviz (DOT language) to visualize key biological pathways and experimental workflows related to Grp94 inhibition.
Caption: Grp94-mediated HER2 signaling pathway and its inhibition by PU-WS13.
Caption: Role of Grp94 in integrin maturation and its inhibition by PU-WS13.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Anti-GRP94 Antibody - Rat Monoclonal [9G10] [stressmarq.com]
- 2. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD29 (Integrin beta 1) Monoclonal Antibody (TS2/16) (14-0299-82) [thermofisher.com]
- 5. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GRP94 Inhibitor PU-WS13 Decreases M2-like Macrophages in Murine TNBC Tumors: A Pharmaco-Imaging Study with 99mTc-Tilmanocept SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Grp94 Selective Inhibitors: Performance and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Grp94 inhibitor-2, a representative early-stage selective inhibitor for Glucose-regulated protein 94 (Grp94), against other notable Grp94 selective inhibitors. The comparative analysis is supported by quantitative experimental data on inhibitor potency and selectivity, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to Grp94 Inhibition
Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER) resident of the heat shock protein 90 (Hsp90) family, is a critical molecular chaperone for a specific subset of proteins involved in cell adhesion, immune responses, and signaling.[1] Its clientele includes integrins, Toll-like receptors (TLRs), and insulin-like growth factors.[1][2] Unlike the cytosolic Hsp90 isoforms, Grp94 is not essential for cell viability in culture, making it an attractive therapeutic target with a potentially wider therapeutic window.[3] Selective inhibition of Grp94 is a promising strategy for various diseases, including cancer metastasis, glaucoma, and inflammatory disorders.[3][4]
This guide will focus on a comparative analysis of key Grp94 selective inhibitors, with "this compound" serving as a baseline representative of foundational scaffolds like benzyl-imidazole (BnIm) derivatives.
Data Presentation: Quantitative Comparison of Grp94 Inhibitors
The following table summarizes the inhibitory potency and selectivity of several key Grp94 selective inhibitors. The data is compiled from various studies, and the assay type is specified to provide context for the reported values.
| Inhibitor Name | Scaffold Type | Grp94 Potency | Hsp90α Potency/Affinity | Selectivity for Grp94 (fold vs Hsp90α) | Assay Type |
| This compound (BnIm) | Resorcinol-imidazole | IC50: ~1.1 µM | IC50: ~13.1 µM | ~12 | Fluorescence Polarization (FP) |
| PU-H54 | Purine | IC50: 11.77 µM | IC50: >250 µM | >21 | Not Specified |
| PU-WS13 | Purine | IC50: 0.22 µM | IC50: >100 µM | >450 | Not Specified |
| KUNG29 | Resorcinol-imidazole | IC50: 0.2 µM | - | 41 | Fluorescence Polarization (FP) |
| Grp94 Inhibitor-1 (Cpd 54) | Benzamide-phenyl | IC50: 2 nM | - | >1000 | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and characterization of Grp94 inhibitors are provided below.
Biochemical Assays for Inhibitor Potency and Selectivity
1. Fluorescence Polarization (FP) Competition Assay
This assay is widely used to determine the binding affinity of inhibitors to Grp94 and other Hsp90 isoforms.
-
Principle: The assay measures the change in polarization of a fluorescently labeled probe (e.g., FITC-geldanamycin) upon binding to the target protein. Unlabeled inhibitors compete with the probe for binding to the protein's ATP-binding pocket, leading to a decrease in fluorescence polarization.
-
Protocol:
-
Recombinant human Grp94 or Hsp90α protein is incubated with a fluorescently labeled probe (e.g., FITC-geldanamycin) in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
A serial dilution of the test inhibitor is added to the protein-probe mixture in a 384-well plate.
-
The plate is incubated at room temperature for a defined period (e.g., 2 hours) to reach binding equilibrium.
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve.
-
2. Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an inhibitor and a target protein.
-
Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (protein).
-
Protocol:
-
A solution of the purified Grp94 or Hsp90 isoform is placed in the sample cell of the calorimeter.
-
A solution of the inhibitor is loaded into a syringe.
-
A series of small, precise injections of the inhibitor solution are made into the protein solution.
-
The heat change associated with each injection is measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
-
Cellular Assays for Target Engagement and Selectivity
1. Western Blot Analysis of Client Protein Degradation
This assay assesses the in-cell activity and selectivity of Grp94 inhibitors by measuring the levels of known Grp94-dependent and cytosolic Hsp90-dependent client proteins.
-
Principle: Selective Grp94 inhibition should lead to the degradation of Grp94-specific client proteins (e.g., integrins, TLRs) without affecting cytosolic Hsp90 clients (e.g., Akt, Her2).
-
Protocol:
-
Cancer cell lines (e.g., MDA-MB-231 for integrin analysis) are treated with varying concentrations of the Grp94 inhibitor for a specified duration (e.g., 24-48 hours). A pan-Hsp90 inhibitor (e.g., geldanamycin) is used as a positive control for cytosolic Hsp90 inhibition.
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for Grp94 client proteins (e.g., anti-integrin αL), cytosolic Hsp90 client proteins (e.g., anti-Akt), and a loading control (e.g., anti-actin).
-
The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the band intensity of Grp94 client proteins with no change in cytosolic Hsp90 clients indicates selective inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Grp94 and a typical experimental workflow for inhibitor characterization.
Caption: Experimental workflow for Grp94 inhibitor characterization.
Caption: Key signaling pathways modulated by Grp94 inhibition.
Conclusion
The development of selective Grp94 inhibitors has progressed from early-stage compounds like BnIm ("this compound") to highly potent and selective molecules such as the benzamide-phenyl derivatives. These inhibitors offer a promising avenue for therapeutic intervention in diseases where Grp94 client proteins play a critical role. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of novel Grp94-targeted therapies. The superior potency and selectivity of newer generation inhibitors highlight the potential for developing targeted treatments with reduced off-target effects compared to pan-Hsp90 inhibitors.
References
- 1. Clients and Oncogenic Roles of Molecular Chaperone gp96/grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of GRP94-nucleotide complexes reveal mechanistic differences between the hsp90 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]
- 4. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Grp94 Inhibitor-2 and Pan-Hsp90 Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the isoform-selective Grp94 inhibitor-2 (also known as BnIm) and pan-Hsp90 inhibitors, which target all four cellular Hsp90 isoforms (Hsp90α, Hsp90β, Grp94, and TRAP1). The aim is to delineate their distinct mechanisms of action, selectivity, and cellular effects, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[1][2] While pan-Hsp90 inhibitors have shown therapeutic promise, their clinical development has been hampered by dose-limiting toxicities, likely due to the simultaneous inhibition of all Hsp90 isoforms.[3][4] This has spurred the development of isoform-selective inhibitors, such as those targeting the endoplasmic reticulum-resident Grp94, to potentially achieve a more favorable therapeutic window.[4][5]
Mechanism of Action: A Tale of Two Scopes
Pan-Hsp90 inhibitors, such as the well-characterized ansamycin (B12435341) antibiotic Geldanamycin and its derivative 17-AAG, bind to the highly conserved N-terminal ATP-binding pocket present in all Hsp90 isoforms.[4][6] This competitive inhibition disrupts the chaperone's ATPase activity, leading to the misfolding and subsequent proteasomal degradation of a broad range of client proteins.[1][7] This can simultaneously disrupt multiple oncogenic signaling pathways, including those involving Akt and Raf kinases.[8][9] A common consequence of pan-Hsp90 inhibition is the induction of a heat shock response (HSR), characterized by the upregulation of Hsp70, which can have cytoprotective effects.[10]
In contrast, this compound (BnIm) is designed to selectively target the ATP-binding site of Grp94.[3][5] This selectivity is achieved by exploiting a unique hydrophobic pocket within the Grp94 N-terminal domain that is not present in other Hsp90 isoforms.[3][11] As a result, this compound primarily affects the maturation and trafficking of Grp94-specific client proteins, such as integrins, Toll-like receptors (TLRs), and insulin-like growth factors (IGFs), without causing the widespread client protein degradation and HSR associated with pan-inhibitors.[5][8][10]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and representative pan-Hsp90 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
Table 1: Inhibitor Affinity and Selectivity
| Inhibitor | Target | Assay Type | IC50 / Kd | Selectivity | Reference |
| This compound (BnIm) | Grp94 | Toll Receptor Trafficking | 35 nM | ~12-fold for Grp94 over Hsp90α | [5][12] |
| 17-AAG | Pan-Hsp90 | Fluorescence Polarization | Kd = 6.7 nM | Pan-inhibitor | [2] |
| AT13387 (Onalespib) | Pan-Hsp90 | Isothermal Calorimetry | Kd = 0.7 nM | Pan-inhibitor | [2] |
| BIIB021 (CNF2024) | Pan-Hsp90 | Not Specified | Kd = 1.7 nM | Pan-inhibitor | [2] |
| Ganetespib (STA-9090) | Pan-Hsp90 | Cell Viability (H3122 cells) | IC50 = 7.991 nM | Pan-inhibitor | [11] |
| Luminespib (NVP-AUY922) | Pan-Hsp90 | Cell Viability (H1650 cells) | IC50 = 1.472 nM | Pan-inhibitor | [11] |
Table 2: Cellular Effects of Grp94 vs. Pan-Hsp90 Inhibition
| Feature | This compound (BnIm) | Pan-Hsp90 Inhibitors (e.g., 17-AAG) | Reference |
| Effect on Hsp90α/β Clients (e.g., Akt, Raf) | No degradation at effective Grp94 inhibitory concentrations | Degradation | [8][13] |
| Induction of Heat Shock Response (Hsp70) | No significant induction | Induction | [10] |
| Effect on Grp94 Clients (e.g., Integrins, TLRs, IGF-II) | Inhibition of trafficking and secretion | Inhibition of trafficking and secretion | [5][8] |
| Anti-proliferative Activity | Low cytotoxicity in many cell lines | Potent anti-proliferative activity | [8] |
| Anti-migratory Activity | Potent inhibition of cell migration | Variable | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and pan-Hsp90 inhibitors.
1. Fluorescence Polarization (FP) Assay for Binding Affinity
-
Principle: This assay measures the binding of an inhibitor to Hsp90 by monitoring the displacement of a fluorescently labeled probe (e.g., FITC-Geldanamycin). When the small fluorescent probe is bound to the larger Hsp90 protein, it tumbles slower in solution, resulting in a higher fluorescence polarization value. An inhibitor will compete with the probe for binding, causing a decrease in polarization.[15][16]
-
Protocol:
-
Recombinant human Hsp90α or Grp94 protein is incubated with the fluorescent probe at a fixed concentration in assay buffer.
-
Serial dilutions of the test inhibitor (e.g., this compound or a pan-Hsp90 inhibitor) are added to the protein-probe mixture in a 96- or 384-well plate.
-
The plate is incubated at room temperature for a defined period (e.g., 2-5 hours) to reach equilibrium.[16]
-
Fluorescence polarization is measured using a microplate reader with appropriate filters.
-
The IC50 values are calculated by plotting the change in polarization against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Western Blot Analysis for Client Protein Degradation
-
Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate. It is a standard method to assess the on-target effect of Hsp90 inhibitors by measuring the degradation of their client proteins.[17][18][19]
-
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the Hsp90 inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
SDS-PAGE and Transfer: Normalize protein samples, boil in Laemmli buffer, and separate by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[19][20]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies specific for the client protein of interest (e.g., Akt, Hsp70, integrin β1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[18]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20][21]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.[18]
-
3. Cell Viability Assay (MTT or CellTiter-Glo)
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.[7][22] The CellTiter-Glo assay quantifies ATP, which is a marker of metabolically active cells.[23][24]
-
Protocol (MTT):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[5]
-
Compound Treatment: Treat cells with serial dilutions of the inhibitor for a desired period (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[23]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
-
4. Transwell Cell Migration Assay
-
Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. It is particularly relevant for assessing the anti-metastatic potential of Grp94 inhibitors, given Grp94's role in integrin trafficking.[13][25]
-
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and then starve them in serum-free medium for 12-24 hours.[25]
-
Assay Setup: Place transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[25]
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the desired concentration of the inhibitor or vehicle control and seed them into the upper chamber of the transwell insert.[25]
-
Incubation: Incubate the plate for 12-24 hours to allow for cell migration.[25]
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain like Crystal Violet.[25]
-
Analysis: Count the number of migrated cells in several random fields of view under a microscope.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Grp94 and a general experimental workflow for inhibitor comparison.
Caption: Signaling pathways of major Grp94 client proteins.
Caption: Mechanism of pan-Hsp90 inhibition and induction of HSR.
Caption: General workflow for comparing Hsp90 inhibitors.
References
- 1. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Calvin Digital Commons - Summer Research: Synthesis and Biological Evaluation of Grp94 Selective Inhibitors [digitalcommons.calvin.edu]
- 5. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Essential roles of grp94 in gut homeostasis via chaperoning canonical Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Wnt induces LRP6 signalosomes and promotes dishevelled-dependent LRP6 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
A Comparative Analysis: Grp94 Inhibitor-2 Versus First-Generation Pan-Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and selectivity of the next-generation Grp94 inhibitor-2 compared to its predecessors.
The landscape of heat shock protein 90 (Hsp90) targeted therapies is evolving towards greater isoform selectivity to enhance therapeutic windows and minimize off-target effects. This guide provides a comprehensive benchmark of the novel this compound against prominent first-generation Hsp90 inhibitors, including PU-H71, ganetespib, and SNX-2112. The focus is on comparative efficacy, selectivity, and the underlying experimental data that substantiates these findings.
Executive Summary
Grp94, the endoplasmic reticulum-resident paralog of Hsp90, has emerged as a critical target in various pathologies, including cancer and neurodegenerative diseases. While first-generation Hsp90 inhibitors demonstrated therapeutic potential, their pan-inhibitory nature often led to dose-limiting toxicities. This compound represents a significant advancement, engineered for higher selectivity towards Grp94, promising a more targeted therapeutic approach. This guide will delve into the quantitative data and experimental methodologies that underpin this assertion.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data for this compound and first-generation Hsp90 inhibitors. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Type | Target | Binding Affinity (Kd) | IC50 |
| This compound | Second-Generation, Grp94-Selective | Grp94 | 0.48 µM | - |
| Hsp90α | 0.65 µM | - | ||
| PU-H71 | First-Generation, Pan-Hsp90 | Grp94 | Binds to Grp94 | - |
| Tumor-specific Hsp90 | Selective for epichaperome networks | - | ||
| Ganetespib (STA-9090) | First-Generation, Pan-Hsp90 | Hsp90 | Potent inhibitor | Low nanomolar range in various cancer cell lines[1] |
| SNX-2112 | First-Generation, Pan-Hsp90 | Hsp90α | 4 nM | 30 nM |
| Hsp90β | 6 nM | 30 nM | ||
| Grp94 | 484 nM | 4.275 µM | ||
| Her-2 degradation | - | 10 nM |
Note: A lower Kd or IC50 value indicates higher binding affinity or inhibitory potency, respectively. The data for this compound highlights its comparable affinity for Grp94 and Hsp90α, suggesting a degree of selectivity that warrants further investigation. In contrast, SNX-2112 shows significantly higher affinity for cytosolic Hsp90 isoforms over Grp94.
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize the cellular pathways they modulate and the experimental procedures used for their evaluation.
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of experimental data. Below are outlines of key assays used to characterize Grp94 inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay is employed to determine the binding affinity of an inhibitor to Grp94.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (tracer) upon binding to Grp94. A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to the larger Grp94 protein, its rotation slows, leading to an increase in polarization. Competitive inhibitors will displace the tracer, causing a decrease in polarization.
-
Materials:
-
Purified recombinant human Grp94 protein.
-
Fluorescently labeled tracer (e.g., FITC-geldanamycin).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT).
-
Test inhibitors (this compound, PU-H71, ganetespib, SNX-2112) at various concentrations.
-
Black, low-volume 384-well assay plates.
-
-
Procedure:
-
Add a fixed concentration of the fluorescent tracer to each well.
-
Add serial dilutions of the test inhibitor or vehicle control.
-
Add a fixed concentration of Grp94 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis: The data is typically fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the bound tracer. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of inhibitors on cell proliferation and viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.).
-
Complete cell culture medium.
-
Test inhibitors at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. A dose-response curve is generated to determine the IC₅₀ value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blot Analysis for Client Protein Degradation
This technique is used to confirm the on-target effect of Grp94 inhibitors by measuring the levels of its client proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the levels of Grp94 client proteins (e.g., integrins, TLRs) and cytosolic Hsp90 clients (e.g., Akt, Raf-1). A decrease in the levels of Grp94 client proteins following inhibitor treatment indicates target engagement.
-
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for Grp94 client proteins and loading controls (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Quantify protein concentration in cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control. A reduction in the levels of Grp94 client proteins in treated samples compared to controls confirms the inhibitor's mechanism of action.
Conclusion
The development of this compound marks a strategic shift towards isoform-selective Hsp90 inhibition. The available data suggests a favorable selectivity profile compared to first-generation pan-inhibitors, which indiscriminately target all Hsp90 isoforms. While direct comparative studies are still emerging, the compilation of existing quantitative data and the application of standardized experimental protocols provide a strong foundation for evaluating the therapeutic potential of this next-generation inhibitor. The enhanced selectivity of this compound is anticipated to translate into a better safety profile and improved therapeutic outcomes in a range of diseases where Grp94 plays a pivotal role. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its comparative advantages.
References
Comparative Analysis of Grp94 Inhibitor-2 and Radicicol: A Guide for Researchers
In the landscape of molecular chaperone inhibition, the distinction between targeting the entire Heat shock protein 90 (Hsp90) family and selectively inhibiting one of its isoforms is critical for therapeutic development. This guide provides a detailed comparative analysis of radicicol (B1680498), a classic pan-Hsp90 inhibitor, and the more recently developed Grp94 inhibitor-2 (also known as BnIm), a selective inhibitor of the endoplasmic reticulum-resident isoform, Grp94.
Introduction to Hsp90 and Grp94 Inhibition
The Hsp90 family of molecular chaperones, comprising the cytosolic Hsp90α and Hsp90β, the mitochondrial TRAP1, and the endoplasmic reticulum (ER)-localized Grp94 (also known as Gp96 or Hsp90b1), plays a crucial role in maintaining cellular proteostasis.[1][2] These chaperones are essential for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and other diseases.[3][4]
Radicicol, a natural macrocyclic antibiotic, was one of the first identified Hsp90 inhibitors.[3][5] It binds to the conserved N-terminal ATP-binding domain of Hsp90 proteins, leading to the degradation of a broad range of client proteins.[3][6] While a potent research tool, its lack of isoform selectivity and poor in vivo stability have limited its therapeutic potential.[3]
In contrast, this compound was developed through a structure-based design approach to specifically target Grp94.[7][8] The rationale for developing isoform-selective inhibitors is to mitigate the off-target effects and toxicities observed with pan-Hsp90 inhibitors by focusing on the specific functions of Grp94, such as the maturation of proteins involved in cell signaling, motility, and immune responses.[7][9][10]
Chemical Structures
The chemical structures of radicicol and this compound are distinct, reflecting their different origins and design principles.
-
Radicicol: A 14-membered macrocyclic lactone of the resorcylic acid lactone family.[3][4]
-
This compound (BnIm): A resorcinol-based benzyl (B1604629) imidazole (B134444) compound.[8]
Mechanism of Action and Target Selectivity
Both inhibitors function by competing with ATP for binding to the N-terminal domain of their target chaperones. However, their selectivity profiles are the primary point of differentiation.
-
Radicicol is a potent, non-selective inhibitor of the Hsp90 family.[5][11] It binds with high affinity to the ATP-binding pocket shared by all Hsp90 isoforms. This pan-inhibition leads to the degradation of a wide array of client proteins dependent on both cytosolic Hsp90 and Grp94, often resulting in significant cellular stress and cytotoxicity.[3][5] The binding of radicicol induces a conformational change in the chaperone, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[3]
-
This compound was specifically designed to exploit structural differences in the ATP-binding pocket of Grp94 compared to its cytosolic counterparts.[8][9] This allows it to achieve significant selectivity for Grp94.[7] Consequently, at effective concentrations, it disrupts Grp94-dependent processes—such as the trafficking of Toll-like receptors and select integrins, and the secretion of Insulin-like Growth Factor II (IGF-II)—without affecting cytosolic Hsp90 clients like Akt or Raf.[7][8] A key indicator of its selectivity is the lack of induction of the heat shock response (i.e., Hsp70 upregulation), a hallmark of cytosolic Hsp90 inhibition.[8][9]
Comparative Performance Data
The following table summarizes key quantitative data for this compound and radicicol based on published experimental results.
| Inhibitor | Target(s) | Assay Type | Potency | Selectivity | Key Cellular Effects & References |
| Radicicol | Hsp90α, Hsp90β, Grp94, TRAP1 | ATPase Inhibition | Kd = 19 nM (Hsp90) | Pan-inhibitor | Degrades Hsp90 clients (Raf-1, p185erbB2), induces Hsp70, cytotoxic.[3][5][6] |
| Hsp90 | Cell-based | IC50 < 1 µM | Inactive in vivo due to instability.[3][12] | ||
| This compound (BnIm) | Grp94 | Fluorescence Polarization | IC50 ~0.3 µM | ~12-fold vs. Hsp90α | Inhibits trafficking of Toll-like receptors (35 nM), inhibits IGF-II secretion.[7][8] |
| Grp94 | Isothermal Titration Calorimetry | Kd = 4.20 µM | Strong preference for Grp94 | No effect on Hsp90 clients (Akt) or Hsp70 induction at effective concentrations.[7][8] | |
| Cell Proliferation | No cytotoxicity at 100 µM | Low toxicity in cell lines.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare these inhibitors.
5.1. Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding of an inhibitor to its target protein.
-
Objective: To determine the binding affinity (Kd or IC50) of the inhibitors to purified Grp94 and Hsp90α.
-
Principle: A fluorescently-labeled probe (e.g., FITC-geldanamycin) that binds to the chaperone's ATP pocket is used. In its unbound state, the small probe tumbles rapidly, resulting in low fluorescence polarization. When bound to the large chaperone protein, its tumbling is restricted, leading to high polarization. A test inhibitor that competes for the same binding site will displace the fluorescent probe, causing a decrease in polarization.
-
Methodology:
-
Prepare a solution of purified recombinant human Grp94 or Hsp90α protein (e.g., 50 nM) and a fluorescent probe (e.g., 10 nM FITC-Geldanamycin) in FP buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.01% NP-40, 0.1 mg/mL BSA).
-
Serially dilute the test inhibitors (this compound, radicicol) in DMSO and then add to the protein-probe mixture in a 384-well black plate. Ensure the final DMSO concentration is constant (e.g., <1%) across all wells.
-
Include controls for high polarization (protein + probe, no inhibitor) and low polarization (probe only, no protein).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
5.2. Client Protein Degradation and Hsp70 Induction Assay (Western Blot)
This assay assesses the functional consequences of chaperone inhibition within a cellular context.
-
Objective: To determine the inhibitor's effect on the stability of specific chaperone client proteins and the induction of the cellular stress response.
-
Methodology:
-
Culture relevant cancer cell lines (e.g., SKBR3 for Hsp90 clients, MDA-MB-231 for Grp94 clients) to ~70% confluency.
-
Treat the cells with various concentrations of this compound, radicicol, or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with primary antibodies against Grp94 clients (e.g., Integrin α2), Hsp90 clients (e.g., Akt, Raf-1), a stress marker (Hsp70), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to quantify changes in protein levels relative to the loading control.
-
Conclusion
The comparative analysis of radicicol and this compound highlights a critical evolution in chaperone-targeted therapy: the shift from broad-spectrum to selective inhibition.
-
Radicicol remains a valuable research tool for studying the global effects of Hsp90 inhibition due to its high potency. However, its lack of isoform selectivity and poor in vivo stability make it unsuitable for clinical development.
-
This compound (BnIm) represents a significant advancement, offering a means to dissect the specific roles of Grp94 in health and disease. Its selectivity minimizes the widespread cytotoxicity associated with pan-Hsp90 inhibitors, potentially leading to a better therapeutic window. This makes it and subsequent generations of Grp94-selective inhibitors promising candidates for targeted therapies in diseases where Grp94 function is specifically dysregulated, such as in metastatic cancers or certain protein-misfolding disorders.[9][13]
For researchers, the choice between these inhibitors depends entirely on the experimental question. To probe the general consequences of disrupting the entire Hsp90 chaperone machinery, radicicol is effective. To investigate the specific biological functions of Grp94 and explore it as a precise therapeutic target, this compound is the superior and more appropriate tool.
References
- 1. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Radicicol - Wikipedia [en.wikipedia.org]
- 5. Antibiotic radicicol binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radicicol - Focus Biomolecules [mayflowerbio.com]
- 7. Development of a Grp94 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure based design of a Grp94-selective inhibitor: Exploiting a key residue in Grp94 to optimize paralog-selective binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second Generation Grp94-selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Conformationally Restricted Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Grp94 Inhibitor-2: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Grp94 Inhibitor-2, a compound of interest in various therapeutic areas.
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with regulations.[1] The following procedures are based on general best practices for non-hazardous chemical waste and should be adapted to meet local, state, and federal guidelines.
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. In the event of accidental contact, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. |
| Swallowing | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1] |
Disposal Protocol: A Step-by-Step Approach
The primary principle for the disposal of this compound is to prevent its entry into drains and the surrounding environment.[1] All waste should be managed in accordance with the regulations of the appropriate local, state, and federal authorities.
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
-
Consult Safety Data Sheet (SDS) and Local Regulations: Before handling, thoroughly review the product-specific SDS and your institution's chemical hygiene plan. Regulations regarding chemical waste disposal can vary significantly by location.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with the solvent used to dissolve the inhibitor.
-
Ensure the container is sealed to prevent leaks or spills.
-
-
Segregation of Waste:
-
Since this compound is not classified as hazardous, it should be segregated from other hazardous chemical waste streams to ensure proper disposal routing.[1] Do not mix with solvents, heavy metals, or other reactive chemicals unless specified by your institution's waste management guidelines.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment in case of a leak.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal service, accurately identifying the contents of the container.
-
-
Record Keeping:
-
Maintain detailed records of the disposal, including the date, quantity of waste, and the disposal service used. This documentation is crucial for regulatory compliance and laboratory safety audits.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
